Androst-5-en-3beta-ol
CAS No.: 1476-64-8
Cat. No.: VC20956672
Molecular Formula: C19H30O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1476-64-8 |
---|---|
Molecular Formula | C19H30O |
Molecular Weight | 274.4 g/mol |
IUPAC Name | (3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |
Standard InChI Key | LYFPAZBMEUSVNA-DYKIIFRCSA-N |
Isomeric SMILES | C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O |
SMILES | CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |
Canonical SMILES | CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |
Chemical Structure and Properties
Androst-5-en-3beta-ol is a C19 steroid compound featuring a 3-beta hydroxyl group and a double bond between positions 5 and 6 of the steroid nucleus. The compound belongs to the broader class of 3-hydroxy steroids and has been identified as having androgenic properties.
Molecular Characteristics
Based on related androstene compounds, Androst-5-en-3beta-ol likely possesses the following characteristics:
-
Molecular formula: C19H30O (expected)
-
Structural features: A steroid nucleus with a 3β-hydroxyl group and a Δ5 double bond
-
Physical form: White crystalline solid
-
Solubility: Limited water solubility, better solubility in organic solvents such as chloroform and methanol
Biological Activity
Hormonal Properties
While specific information on Androst-5-en-3beta-ol is limited in the available search results, its structural similarity to androstenediol suggests it may possess weak hormonal activity. Androstenediol, a closely related compound, demonstrates both androgenic and estrogenic properties, with approximately 1.4% of the androgenicity of dehydroepiandrosterone (DHEA) in rat studies .
Receptor Binding Activity
Related androstene compounds interact with steroid hormone receptors. For instance, androstenediol binds to estrogen receptors with approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ receptors, respectively . The table below illustrates binding affinities of estradiol compared to related compounds:
Ligand | Relative binding affinities (%) | Absolute binding affinities (nM) | Action | ||
---|---|---|---|---|---|
ERα | ERβ | ERα | ERβ | ||
Estradiol | 100 | 100 | 0.115 (0.04–0.24) | 0.15 (0.10–2.08) | Estrogen |
Estrone | 16.39 (0.7–60) | 6.5 (1.36–52) | 0.445 (0.3–1.01) | 1.75 (0.35–9.24) | Estrogen |
While Androst-5-en-3beta-ol's specific binding affinities are not provided in the search results, its structural resemblance to these compounds suggests potential interaction with steroid hormone receptors. |
Metabolic Pathways
Biosynthesis
Androst-5-en-3beta-ol likely serves as an intermediate in steroid hormone biosynthesis. Related compounds such as androstenediol are known intermediates in the conversion of DHEA to testosterone . The metabolic pathway typically involves:
-
Conversion from cholesterol to pregnenolone
-
Formation of DHEA through side-chain cleavage
-
Metabolism to androstene compounds including Androst-5-en-3beta-ol
-
Further transformation to more potent androgens
Metabolism and Elimination
Based on studies of structurally similar compounds, Androst-5-en-3beta-ol is likely metabolized by enzymes including:
-
Hydroxysteroid dehydrogenases (HSDs)
-
Cytochrome P450 enzymes
-
Phase II conjugating enzymes
Clinical studies of related compounds such as androst-5-ene-3β,7β,17β-triol (βAET) demonstrate rapid clearance from circulation, with plasma concentrations declining below detection limits within hours of administration .
Research Applications
Limitations in Current Research
The existing research on Androst-5-en-3beta-ol specifically remains limited compared to its derivatives. Studies on βAET indicate that the rapid metabolism of androstene compounds may limit their therapeutic efficacy, suggesting that:
"A longer duration of βAET treatment with higher doses or chemical derivatives that are resistant to metabolic inactivation are likely necessary to treat human disease."
This observation likely applies to Androst-5-en-3beta-ol as well, suggesting potential for development of metabolically stable derivatives.
Analytical Identification
Spectroscopic Properties
Androst-5-en-3beta-ol and related compounds are typically identified using various analytical techniques:
-
Gas chromatography-mass spectrometry (GC-MS)
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Nuclear magnetic resonance (NMR) spectroscopy
Chemical Identifiers
For related compounds such as 5-Androsten-3beta-ol-16-one, the following identifiers have been established:
-
CAS Number: Available in databases
-
InChI and SMILES notations for precise structural representation
Comparative Analysis with Related Compounds
Structural Variations
Several related compounds differ from Androst-5-en-3beta-ol by specific functional groups:
-
5-Androsten-3beta-ol-16-one: Contains a ketone group at position 16
-
Androstenediol (androst-5-ene-3β,17β-diol): Contains an additional hydroxyl group at position 17β
-
Androst-5-en-3-ol-7,17-dione acetate: Features an acetate group at position 3, with ketone groups at positions 7 and 17
-
Androst-5-ene-3β,7β,17β-triol (βAET): Contains additional hydroxyl groups at positions 7β and 17β
Functional Implications
These structural variations result in distinct biological activities:
-
Additional hydroxyl groups often enhance water solubility and may alter receptor binding properties
-
Ketone groups typically affect the compound's metabolic stability and receptor interactions
-
Acetate esters can influence bioavailability and cellular uptake
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume